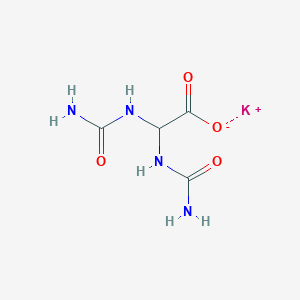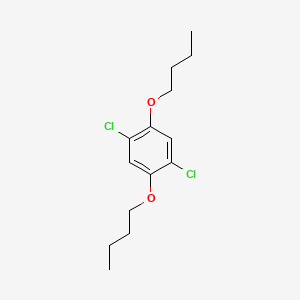
1,4-Dibutoxy-2,5-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibutoxy-2,5-dichlorobenzene is an organic compound with the molecular formula C14H20Cl2O2 It is a derivative of benzene, where two chlorine atoms and two butoxy groups are substituted at the 1,4 and 2,5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibutoxy-2,5-dichlorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dibromo-2,5-dibutoxybenzene with palladium catalysts such as PdCl2(PPh3)2 in the presence of copper(I) iodide (CuI) under an argon atmosphere. The mixture is refluxed for about 10 hours and then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,4-Dibutoxy-2,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The butoxy groups can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different alcohols or ketones.
科学的研究の応用
1,4-Dibutoxy-2,5-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-dibutoxy-2,5-dichlorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
類似化合物との比較
Similar Compounds
- 1,2-Dichlorobenzene
- 1,3-Dichlorobenzene
- 1,4-Dichlorobenzene
Uniqueness
1,4-Dibutoxy-2,5-dichlorobenzene is unique due to the presence of both butoxy and chlorine substituents, which impart distinct chemical properties and reactivity compared to other dichlorobenzenes .
特性
CAS番号 |
68052-14-2 |
|---|---|
分子式 |
C14H20Cl2O2 |
分子量 |
291.2 g/mol |
IUPAC名 |
1,4-dibutoxy-2,5-dichlorobenzene |
InChI |
InChI=1S/C14H20Cl2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
KSNRQRXMGLBIJR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=C(C=C1Cl)OCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)
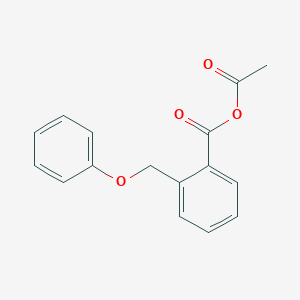
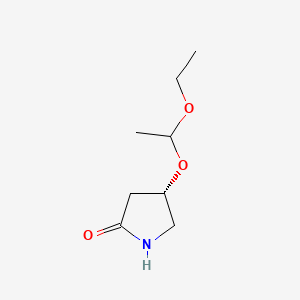
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
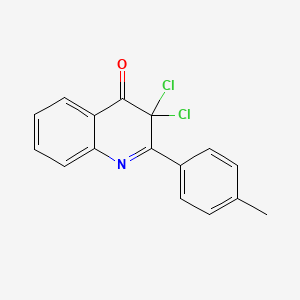
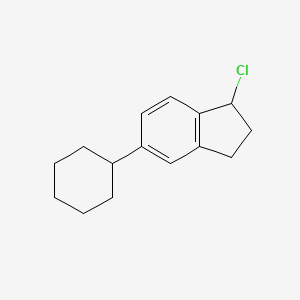
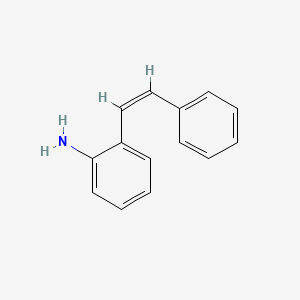
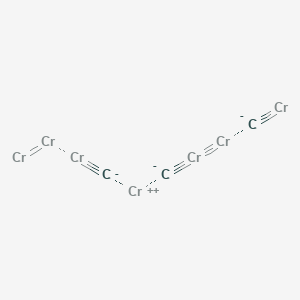
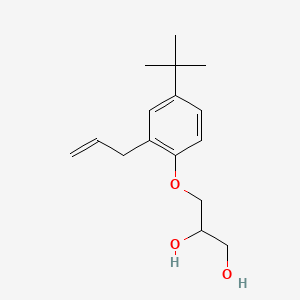
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
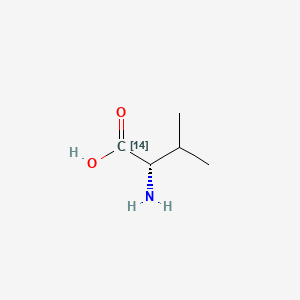
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
